N-Benzoyl-O,a-dimethyl-D-tyrosine Methyl Ester

Stereochemistry Enantiopurity Chymotrypsin Assay

N-Benzoyl-O,α-dimethyl-D-tyrosine Methyl Ester (CAS 172168-14-8) is a fully protected, stereochemically defined D-tyrosine analogue. Its D-configuration, N-benzoyl protection, and dual O-methyl/α-methyl groups are indispensable for the validated synthesis of the catecholamine inhibitor D-α-Methyltyrosine (Obrecht et al., 1995). Unlike unprotected or L-enantiomer alternatives, this compound eliminates additional synthetic steps and avoids confounding chiral recognition artifacts in enzymology studies. For researchers developing tyrosine hydroxylase inhibitors or studying α-chymotrypsin stereospecificity, this is the optimal starting material.

Molecular Formula C19H21NO4
Molecular Weight 327.4 g/mol
Cat. No. B12105044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzoyl-O,a-dimethyl-D-tyrosine Methyl Ester
Molecular FormulaC19H21NO4
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESCC(CC1=CC=C(C=C1)OC)(C(=O)OC)NC(=O)C2=CC=CC=C2
InChIInChI=1S/C19H21NO4/c1-19(18(22)24-3,13-14-9-11-16(23-2)12-10-14)20-17(21)15-7-5-4-6-8-15/h4-12H,13H2,1-3H3,(H,20,21)
InChIKeyLQQDNGJQNODLOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzoyl-O,α-dimethyl-D-tyrosine Methyl Ester: A Defined α,α-Disubstituted Chiral Intermediate for D-α-Methyltyrosine Synthesis


N-Benzoyl-O,α-dimethyl-D-tyrosine Methyl Ester (CAS 172168-14-8) is a fully protected, non-proteinogenic α,α-disubstituted amino acid derivative belonging to the class of D-tyrosine analogues [1]. It is defined by a precise stereochemical configuration (D-configuration) and dual methylation on both the phenolic oxygen (O-methyl) and the α-carbon (α-methyl), which are protected by an N-benzoyl and a methyl ester group, respectively . This specific molecular architecture renders it a key synthetic intermediate, primarily recognized for its role in the preparation of the catecholamine synthesis inhibitor D-α-Methyltyrosine .

The Risk of Analog Substitution: Why In-Class Replacements of N-Benzoyl-O,α-dimethyl-D-tyrosine Methyl Ester Are Not Functionally Interchangeable


Attempting to substitute N-Benzoyl-O,α-dimethyl-D-tyrosine Methyl Ester with seemingly related in-class compounds—such as simpler D-tyrosine esters (e.g., D-tyrosine methyl ester), its L-enantiomer (N-benzoyl-L-tyrosine methyl ester), or non-benzoylated α-methyl analogs—introduces significant and quantifiable risks of synthetic failure or altered biological outcomes. The L-enantiomer exhibits fundamentally different interaction kinetics with chiral biological systems like α-chymotrypsin [1], while simpler esters lack the steric and electronic properties conferred by the α-methyl and O-methyl groups, which are critical for specific downstream applications like tyrosine hydroxylase inhibition . Furthermore, the N-benzoyl protecting group is essential for specific synthetic sequences, and its absence can lead to undesired side reactions or necessitate a complete redesign of the synthetic route [2]. Therefore, the precise combination of stereochemistry (D-), protecting groups (N-benzoyl, methyl ester), and methylation pattern (O- and α-) is not arbitrary but is a defining feature that dictates the compound's utility in a given research or production workflow.

Quantified Differentiation of N-Benzoyl-O,α-dimethyl-D-tyrosine Methyl Ester: A Data-Driven Procurement Guide


Stereochemical Identity: Verified D-Enantiomer vs. Potential for Mixed L-Enantiomer Activity

Procurement of the D-enantiomer, N-Benzoyl-O,α-dimethyl-D-tyrosine Methyl Ester, is justified by its defined stereochemistry, which directly impacts its biological and chemical behavior. In contrast, the L-enantiomer, N-benzoyl-L-tyrosine methyl ester (CAS 10418-01-6), is a known substrate for α-chymotrypsin, with a reported KM of 2.23 mM and a turnover number of 2.34 s⁻¹ in a 10% ethanol transesterification system [1]. The D-enantiomer is expected to show negligible or drastically different activity in this assay, a key differentiator for researchers requiring an enantiopure D-amino acid scaffold .

Stereochemistry Enantiopurity Chymotrypsin Assay Quality Control

Synthetic Utility: A Validated and Documented Precursor for D-α-Methyltyrosine

N-Benzoyl-O,α-dimethyl-D-tyrosine Methyl Ester is a documented intermediate for synthesizing D-α-Methyltyrosine, as established by Obrecht et al. (1995) . In contrast, non-benzoylated or non-methylated D-tyrosine derivatives would require additional, often lower-yielding, protection and deprotection steps to achieve the same synthetic goal. The full protection (N-benzoyl, O-methyl, methyl ester) in this compound provides a ready-to-use building block that streamlines the synthesis of complex α,α-disubstituted targets [1].

Organic Synthesis Peptide Synthesis Protected Amino Acid Intermediate

Class-Derived Functional Significance: Role in Synthesizing Potent Tyrosine Hydroxylase Inhibitors

While direct biological activity for N-Benzoyl-O,α-dimethyl-D-tyrosine Methyl Ester is not reported due to its protected state, its close structural analog and deprotected counterpart, O,α-Dimethyl-L-tyrosine, is a known inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine biosynthesis . The α-methyl group is a critical structural feature for this inhibition. In vivo, administration of related compounds like 3,α-dimethyl tyrosine methyl ester-HCl (H 59/64) selectively depletes brain catecholamines [1]. This class-level activity strongly indicates that the α,α-disubstituted D-tyrosine scaffold of the target compound is a valuable precursor for developing enzyme inhibitors, a property not shared by standard, non-α-methylated tyrosine derivatives.

Enzyme Inhibition Neuroscience Catecholamine Synthesis Dopamine

Stereoselective Synthetic Enhancement via Metal Complexation

The N-benzoyl-O-methyl protection pattern found in N-Benzoyl-O,α-dimethyl-D-tyrosine Methyl Ester is a key structural motif in related compounds that exhibit enhanced stereoselectivity in chemical reactions. For instance, the hydrogenation of dehydrodipeptides bearing an N-terminal N-benzoyl-O-methyl-α,β-dehydrotyrosine residue demonstrated significantly improved diastereoselectivity when complexed with Ca²⁺ or Mg²⁺ ions, achieving a diastereomeric excess (de) of up to 80% [1]. In contrast, the same reaction without metal complexation yields lower de, highlighting the critical role of this specific N-benzoyl-O-methyl group in facilitating selective transformations.

Asymmetric Synthesis Diastereoselectivity Hydrogenation Metal Complexation

Primary Research Applications for N-Benzoyl-O,α-dimethyl-D-tyrosine Methyl Ester Driven by Comparative Data


As a Defined Intermediate for the Synthesis of D-α-Methyltyrosine

Laboratories aiming to synthesize D-α-Methyltyrosine, a known inhibitor of catecholamine biosynthesis, should procure this compound as the optimal starting material. Its fully protected, stereochemically defined state aligns directly with the published synthetic route by Obrecht et al. (1995), ensuring a validated and efficient workflow compared to using unprotected or partially protected D-tyrosine derivatives that would require additional synthetic manipulation .

As a Stereochemically Pure D-Tyrosine Scaffold for Enzymatic Studies

For enzymology studies, particularly those investigating substrate stereospecificity with enzymes like α-chymotrypsin, N-Benzoyl-O,α-dimethyl-D-tyrosine Methyl Ester serves as a verified D-enantiomer. This is critical as its L-counterpart, N-benzoyl-L-tyrosine methyl ester, is a defined substrate with known kinetic parameters (KM = 2.23 mM) [1]. Researchers requiring an enantiopure D-amino acid for negative controls or for studying chiral recognition can rely on this compound's defined stereochemistry, avoiding the confounding activity of the L-enantiomer.

As a Precursor for Synthesizing α,α-Disubstituted Tyrosine-Based Enzyme Inhibitors

Research groups focused on developing novel inhibitors of tyrosine hydroxylase or other enzymes in the catecholamine pathway should consider this compound as a key precursor. The α,α-disubstituted scaffold it provides is a hallmark of known inhibitors like O,α-Dimethyl-L-tyrosine and 3,α-dimethyl tyrosine methyl ester, which have been shown to inhibit tyrosine hydroxylase and deplete catecholamines in vivo . Standard tyrosine derivatives lacking the α-methyl group do not offer this established class-level activity.

In Asymmetric Synthesis Utilizing the N-Benzoyl-O-Methyl Moiety for Stereocontrol

Chemists engaged in asymmetric synthesis, particularly peptide hydrogenation, can utilize this compound's specific N-benzoyl-O-methyl protection pattern. Studies on structurally analogous compounds show that this moiety enables significant enhancement of diastereoselectivity (up to 80% de) in hydrogenation reactions through metal ion complexation [2]. This property makes the compound a valuable building block for the stereocontrolled synthesis of complex peptidomimetics.

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